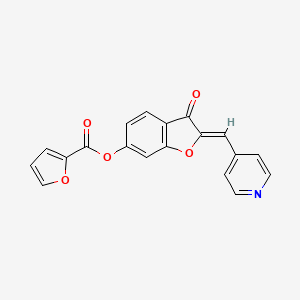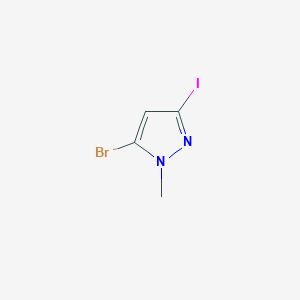![molecular formula C20H17F2N3O2 B2732624 N-(2,4-difluorophenyl)-2-[3-(2,4-dimethylphenyl)-6-oxopyridazin-1-yl]acetamide CAS No. 941930-61-6](/img/structure/B2732624.png)
N-(2,4-difluorophenyl)-2-[3-(2,4-dimethylphenyl)-6-oxopyridazin-1-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2,4-difluorophenyl)-2-[3-(2,4-dimethylphenyl)-6-oxopyridazin-1-yl]acetamide, commonly known as DPA-713, is a small molecule that has been extensively studied for its potential applications in scientific research. This compound is a selective ligand for the translocator protein 18 kDa (TSPO), which is expressed in a variety of cell types, including microglia, astrocytes, and certain types of cancer cells. The high affinity of DPA-713 for TSPO has made it a useful tool for investigating the role of this protein in various physiological and pathological processes.
Scientific Research Applications
Dihydropyridazinone Cardiotonics
A study by Robertson et al. (1986) discovered potent positive inotropic activity in dogs with a related compound, indicating potential applications in cardiac therapies.
Copper(I) Complexes with Pyridylmethylamide Ligands
A 2007 study by Yang, Powell, & Houser synthesized Cu(I) complexes using a family of pyridylmethylamide ligands, showcasing potential in coordination chemistry and materials science.
Learning and Memory Enhancements
Effects on learning and memory were observed by Sakurai et al. (1989) in rats using a similar compound, suggesting neuropharmacological applications.
Antimicrobial and Cytotoxic Compounds
Research by Aggarwal et al. (2014) synthesized and evaluated compounds for antimicrobial activity and cytotoxicity, indicating potential uses in medicinal chemistry.
Biodistribution for PET Imaging
A 2005 study by Mey et al. focused on the synthesis and biodistribution of a compound for positron emission tomography (PET) imaging, useful in neurology and pharmacokinetics.
Liquid Chromatographic Determination
A chromatographic method by Fujimaki, Sudo, & Tachizawa (1988) determined a nootropic agent in human serum and urine, indicating applications in bioanalysis and pharmacokinetics.
Ligand-Protein Interactions
Mary et al. (2020) conducted spectroscopic studies and ligand-protein interactions, suggesting implications in drug design and molecular docking.
Synthesis of Pyridazin-3-one Derivatives
The synthesis of novel pyridazin-3-one derivatives by Ibrahim & Behbehani (2014) indicates potential in organic synthesis and pharmaceutical applications.
α-Glucosidase Inhibitory Potential
A study by Iftikhar et al. (2019) on α-glucosidase inhibitory potential shows potential applications in diabetes management and enzymology.
Capsaicinoid Analogues
Research on potent analgesic capsaicinoid analogues by Park et al. (1995) reveals potential applications in pain management and pharmacology.
Involvement in GABAergic System
Watabe, Yamaguchi, & Ashida (1993) explored the effects of a related compound on the GABAergic system, indicating neurological and pharmacological applications.
Antimicrobial and Hemolytic Activity
A study by Gul et al. (2017) on antimicrobial and hemolytic activity of novel compounds suggests applications in antimicrobial therapy and toxicology.
Ir(III) Complexes for Data Security
Research on Ir(III) complexes by Song et al. (2016) demonstrates applications in materials science and data security.
Antiplasmodial Properties
The study of antiplasmodial properties by Mphahlele, Mmonwa, & Choong (2017) indicates potential in malaria treatment and pharmacology.
Cholinergic System Effects
Research on the cholinergic system by Hiramatsu et al. (1992) explores the effects on memory and cognition, relevant in neuroscience and psychopharmacology.
properties
IUPAC Name |
N-(2,4-difluorophenyl)-2-[3-(2,4-dimethylphenyl)-6-oxopyridazin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F2N3O2/c1-12-3-5-15(13(2)9-12)17-7-8-20(27)25(24-17)11-19(26)23-18-6-4-14(21)10-16(18)22/h3-10H,11H2,1-2H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKCCTMRAUJZGFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=C(C=C(C=C3)F)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-difluorophenyl)-2-[3-(2,4-dimethylphenyl)-6-oxopyridazin-1-yl]acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(2,5-Dimethylphenyl)methylsulfanyl]-1-methylindole](/img/structure/B2732541.png)
![methyl 4-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoate](/img/structure/B2732543.png)

![[2-(4-Methylpiperazinyl)pteridin-4-yl]phenylamine](/img/structure/B2732549.png)

![5-((4-Benzylpiperidin-1-yl)(4-fluorophenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2732552.png)

![4-(diethylsulfamoyl)-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2732554.png)
![[(2-Fluorophenyl)methyl]urea](/img/structure/B2732556.png)
![2-Ethyl-5-((4-ethylpiperazin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2732558.png)
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)pivalamide](/img/structure/B2732559.png)

![(3Ar,6aS)-3a-fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4,5,6-tetrahydro-1H-cyclopenta[c]pyrrole-6a-carboxylic acid](/img/structure/B2732562.png)
